molecular formula C8H11BrClNS B1468320 1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride CAS No. 1192347-60-6

1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride

Cat. No. B1468320
M. Wt: 268.6 g/mol
InChI Key: RYRYRBXGPNBFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481569B2

Procedure details

1H NMR (300 MHz, CDCl3) δ ppm 2.43 (3H, s), 4.00 (3H, s), 7.18 (1H, d, J=8.71 Hz), 7.43 (1H, dd, J=8.52, 2.46 Hz), 7.90 (1H, d, J=2.27 Hz), 8.46 (1H, s). (Step 3) To a solution of 5-bromo-2-(methylsulfanyl)benzaldehyde O-methyloxime obtained in Step 2 (11.8 g) in tetrahydrofuran (200 ml) was added tetrahydrofuran-borane (113.4 ml, 1M tetrahydrofuran solution) at 0° C. The mixture was stirred at 80° C. for 3 hr, and treated with ice, and 1N hydrochloric acid (200 ml) was added. The mixture was stirred at 90° C. for 1 hr, and ethyl acetate was added to the mixture. The separated aqueous layer was basified with 8N sodium hydroxide solution, and extracted with ethyl acetate. The extract was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The obtained residue was dissolved in methanol, 4N hydrogen chloride-ethyl acetate solution (15 ml) was added, and the obtained precipitate was collected by filtration, and washed with ethyl acetate to give 1-[5-bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride (7.25 g).
Name
5-bromo-2-(methylsulfanyl)benzaldehyde O-methyloxime
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
113.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[N:3]=[CH:4][C:5]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:6]=1[S:12][CH3:13].O1CCCC1.B.[ClH:20].[OH-].[Na+]>O1CCCC1.C(OCC)(=O)C>[ClH:20].[Br:11][C:9]1[CH:8]=[CH:7][C:6]([S:12][CH3:13])=[C:5]([CH2:4][NH2:3])[CH:10]=1 |f:1.2,4.5,8.9|

Inputs

Step One
Name
5-bromo-2-(methylsulfanyl)benzaldehyde O-methyloxime
Quantity
11.8 g
Type
reactant
Smiles
CON=CC1=C(C=CC(=C1)Br)SC
Name
Quantity
113.4 mL
Type
reactant
Smiles
O1CCCC1.B
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at 90° C. for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
4N hydrogen chloride-ethyl acetate solution (15 ml) was added
FILTRATION
Type
FILTRATION
Details
the obtained precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.BrC=1C=CC(=C(C1)CN)SC
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.